Celastrol

Übersicht

Beschreibung

Celastrol is a triterpenoid natural compound first identified in the Chinese herbal plant Tripterygium wilfordii Hook, f. (Thunder God Vine). It has garnered significant attention due to its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases . This compound is known for its potent anti-inflammatory, antioxidant, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Celastrol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: this compound hat sich als vielversprechend bei der Behandlung chronischer Krankheiten wie rheumatoider Arthritis, Multipler Sklerose und neurodegenerativer Erkrankungen wie Alzheimer und Parkinson gezeigt.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Hemmung von Hitzeschockprotein 90 (HSP90): this compound hemmt direkt den HSP90-Chaperonkomplex, was zum Abbau von Clientproteinen führt, die am Überleben von Krebszellen beteiligt sind.

Nuclear Factor-kappa B (NF-κB)-Pathway: this compound hemmt die Aktivierung von NF-κB, einem wichtigen Regulator von Entzündungen und Immunantworten.

Modulation reaktiver Sauerstoffspezies (ROS): this compound reduziert oxidativen Stress, indem es NADPH-Oxidase-Enzyme hemmt und antioxidative Abwehrmechanismen verstärkt.

High Mobility Group Box 1 (HMGB1)-Protein: this compound bindet an HMGB1 und verhindert dessen Interaktion mit entzündungsfördernden Rezeptoren und reduziert Entzündungen.

Wirkmechanismus

Target of Action

Celastrol has been found to interact with several proteins in the body. It directly binds to High Mobility Group Protein 1 (HMGB1), Heat Shock Protein 70 (HSP70), and NF-κB p65 . These proteins play crucial roles in inflammation, stress response, and transcriptional regulation, respectively . Additionally, this compound has been found to regulate AGE-RAGE, TNF, MAPK, TOLL-like receptors, and insulin resistance .

Mode of Action

This compound interacts with its targets, leading to various changes in cellular functions. For instance, it inhibits the proinflammatory activity of HMGB1 by directly binding to it, thereby blocking the binding of HMGB1 to its inflammatory receptors . It also inhibits adipocyte differentiation and increases lipid metabolism by blocking PPAR 2- or C/EBP-mediated transcriptional activity .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported to affect the NF-kB pathway, MAPK pathway, JAK/STAT pathway, PI3K/Akt/mTOR pathway, and antioxidant defense mechanisms . It also regulates the HSF-1, NF-κB, Nrf2, and HIF-1 pathways, as well as the upstream PI3K and MAPK .

Pharmacokinetics

The pharmacokinetics of this compound is a crucial aspect of its therapeutic potential. It has been reported that this compound has poor water stability, low bioavailability, and a narrow therapeutic window . The oral absolute bioavailability of this compound significantly increased from 1706% for pure this compound to 9419% for TGV tablets containing equivalent this compound .

Result of Action

This compound has a significant inhibitory effect on non-small cell lung cancer both in vitro and in vivo. It induces apoptosis via causing mitochondrial ROS accumulation to suppress the STAT3 pathway . It also has therapeutic effects towards a variety of abnormalities demonstrated in animal models, including autoimmune and inflammatory diseases, various cancers, neurodegenerative issues, and chronic metabolic disorders .

Action Environment

Environmental factors like dietary habits and genetic factors such as PNPLA3 (encoding patatin-like phospholipase domain-containing protein3), TM6SF2 (encoding transmembrane 6 superfamily member 2), and epigenetic factors are the risk factors of metabolic-associated fatty liver disease (MAFLD), which this compound has been found to treat .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Celastrol can be synthesized through various chemical routes. One common method involves the extraction of this compound from the root of Tripterygium wilfordii using organic solvents such as ethanol or methanol . The extracted compound is then purified through chromatographic techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant source, followed by purification processes. Advances in biotechnology have also explored the use of microbial fermentation and plant cell cultures to produce this compound in a more sustainable and controlled manner .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Celastrol durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist bekannt, dass es durch Michael-Additionsreaktionen kovalente Bindungen mit Zielproteinen bildet .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole, was zur Bildung von this compound-Derivaten führt.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene this compound-Derivate mit modifizierten funktionellen Gruppen, die ihre Löslichkeit, Stabilität und Bioverfügbarkeit verbessern können .

Vergleich Mit ähnlichen Verbindungen

Celastrol wird oft mit anderen Triterpenoidverbindungen wie Triptolid und Pristimerin verglichen:

Triptolid: Wie this compound wird Triptolid aus Tripterygium wilfordii gewonnen und zeigt starke entzündungshemmende und krebshemmende Eigenschaften.

Einzigartigkeit von this compound: Die einzigartige Fähigkeit von this compound, mehrere zelluläre Pfade zu modulieren, und seine relativ geringe Toxizität im Vergleich zu anderen Triterpenoiden machen es zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung .

Liste ähnlicher Verbindungen:

- Triptolid

- Pristimerin

- Betulinsäure

- Oleanolsäure

- Ursolsäure

Das vielseitige therapeutische Potenzial von this compound und seine Fähigkeit, verschiedene molekulare Pfade zu zielen, unterstreichen seine Bedeutung in der wissenschaftlichen Forschung und der Medikamentenentwicklung.

Biologische Aktivität

Celastrol, a triterpenoid compound derived from the plant Tripterygium wilfordii, has garnered significant attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological activity, particularly focusing on its anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.

Anticancer Activity

This compound exhibits potent anticancer effects across a variety of cancer types. Research indicates that its mechanisms of action include:

- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells by modulating critical apoptotic pathways. It enhances the expression of pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as BCL-2 .

- Cell Cycle Arrest : The compound induces cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .

- Inhibition of Angiogenesis : By targeting signaling pathways involved in angiogenesis, this compound effectively reduces tumor vascularization .

- Anti-inflammatory Effects : this compound inhibits the production of pro-inflammatory cytokines and suppresses the NF-κB signaling pathway, which is often upregulated in tumors .

Table 1: Summary of this compound's Anticancer Mechanisms

Case Studies

- Breast Cancer : In a study by Kim et al. (2011), this compound demonstrated significant cytotoxic effects on breast cancer cell lines by inducing apoptosis and inhibiting cell migration.

- Liver Cancer : Du et al. (2020) reported that this compound effectively reduced tumor size in liver cancer models through its apoptotic and anti-angiogenic properties.

- Colorectal Cancer : Ni et al. (2019) highlighted this compound's ability to inhibit proliferation and induce apoptosis in colorectal cancer cells via the PI3K/AKT/GSK-3β pathway.

Anti-inflammatory Activity

This compound is recognized for its robust anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Its effects include:

- Inhibition of Cytokine Production : this compound significantly reduces levels of TNF-α, IL-6, and other pro-inflammatory cytokines .

- Mitigation of Oxidative Stress : The compound exhibits antioxidant activity, which helps counteract oxidative stress associated with chronic inflammation .

Table 2: this compound's Anti-inflammatory Mechanisms

| Mechanism | Description | References |

|---|---|---|

| Cytokine Inhibition | Decreases levels of TNF-α and IL-6 | , |

| Antioxidant Activity | Reduces oxidative stress | , |

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD):

- Mitophagy Activation : this compound promotes mitophagy, facilitating the degradation of dysfunctional mitochondria, which is crucial for neuronal health .

- Reduction of Dopaminergic Neuronal Apoptosis : Studies indicate that this compound can protect dopaminergic neurons from apoptosis in PD models .

Table 3: Neuroprotective Mechanisms of this compound

| Mechanism | Description | References |

|---|---|---|

| Mitophagy Activation | Enhances removal of damaged mitochondria | , |

| Neuronal Protection | Reduces apoptosis in dopaminergic neurons |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death .

- Fungal Activity : Preliminary data suggest potential antifungal effects, although further research is required to elucidate these mechanisms fully.

Table 4: Antimicrobial Properties of this compound

Eigenschaften

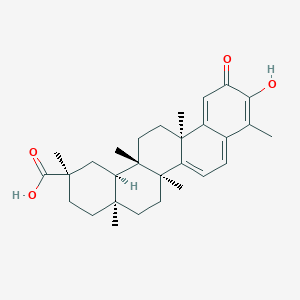

IUPAC Name |

(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJSQWZMSAGSHN-JJWQIEBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040993 | |

| Record name | Celastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Celastrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34157-83-0 | |

| Record name | Celastrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34157-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripterine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034157830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9β,13α,14β,20α)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELASTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8GG98663L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celastrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.